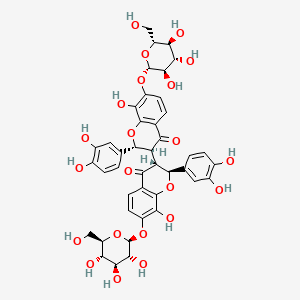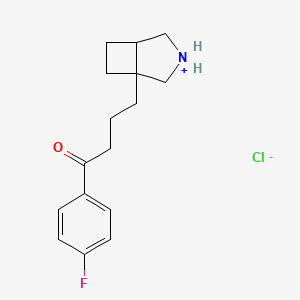
(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide: is a quaternary ammonium compound with a structure that includes a hydroxyphenyl group attached to a propyl chain, which is further connected to a trimethylammonium group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide typically involves the reaction of 3-(p-Hydroxyphenyl)propylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide is used as a phase transfer catalyst and in the synthesis of other complex molecules.
Biology
In biological research, this compound is used to study the interactions between quaternary ammonium compounds and biological membranes.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry
In industrial applications, it is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide involves its interaction with cell membranes. The trimethylammonium group interacts with the phospholipid bilayer, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- (3-(p-Hydroxyphenyl)propyl)trimethylammonium bromide
- (3-(p-Hydroxyphenyl)propyl)trimethylammonium chloride
- (3-(p-Hydroxyphenyl)propyl)trimethylammonium sulfate
Uniqueness
Compared to its bromide, chloride, and sulfate counterparts, (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide exhibits higher solubility in organic solvents and enhanced antimicrobial activity. The iodide ion also contributes to its unique reactivity in various chemical reactions.
Properties
CAS No. |
27958-43-6 |
|---|---|
Molecular Formula |
C12H20INO |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-13(2,3)10-4-5-11-6-8-12(14)9-7-11;/h6-9H,4-5,10H2,1-3H3;1H |
InChI Key |
BVSZXTDXKQADJN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCC1=CC=C(C=C1)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


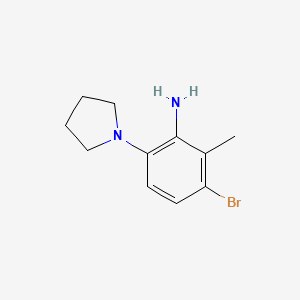
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
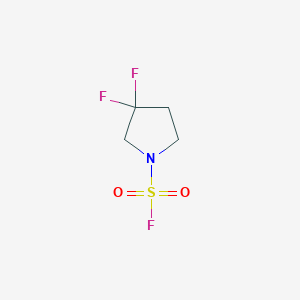
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
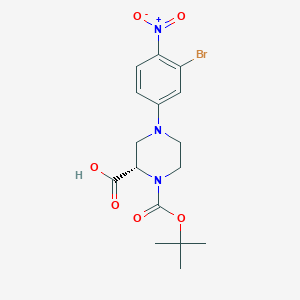
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

